molecular formula C16H20N2O2S B2875626 N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 898372-93-5

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2875626
CAS No.: 898372-93-5
M. Wt: 304.41
InChI Key: LTMWYNGJHJMOBM-MSUUIHNZSA-N
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Description

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Cyclic Dipeptidyl Ureas: A study by Sañudo et al. (2006) discussed the synthesis of cyclic dipeptidyl ureas involving benzothiazole derivatives. This process demonstrates the potential of benzothiazole-based compounds in creating novel chemical structures (Sañudo et al., 2006).
  • Antitumor Agents: Yoshida et al. (2005) reported the synthesis and biological evaluation of benzothiazole derivatives, demonstrating significant antitumor effects. This indicates the therapeutic potential of benzothiazole compounds in oncology (Yoshida et al., 2005).

Chemical Reactions and Derivatives

  • Reactions with Methylenecyclopropenes: A study by Tsuge, Shimoharada, and Noguchi (1981) explored the reactions of benzothiazolium N-phenacylide with methylenecyclopropenes, leading to the formation of novel benzothiazole derivatives (Tsuge, Shimoharada, & Noguchi, 1981).

Potential in Medicinal Chemistry

  • Development of Antihyperglycemic Agents: Nomura et al. (1999) discussed the development of benzothiazole-based antihyperglycemic agents, indicating the utility of benzothiazole derivatives in diabetes treatment (Nomura et al., 1999).
  • Development of 5-HT1A Antagonists: Lang et al. (1999) synthesized fluorine-18-labeled benzothiazole derivatives as 5-HT1A antagonists, showing the application of benzothiazole compounds in neurology (Lang et al., 1999).

Properties

IUPAC Name

N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-4-9-18-13-12(20-3)8-5-10(2)14(13)21-16(18)17-15(19)11-6-7-11/h5,8,11H,4,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMWYNGJHJMOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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